BQ-788

Descripción general

Descripción

BQ-788 es un antagonista potente y selectivo del receptor de endotelina B (receptor ETB). Se utiliza ampliamente en la investigación científica para estudiar las funciones fisiológicas y patológicas de la endotelina, un péptido que constriñe los vasos sanguíneos y aumenta la presión arterial. This compound ha sido fundamental para comprender las enfermedades cardiovasculares, el cáncer y otras afecciones en las que la endotelina juega un papel crucial .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BQ-788 se sintetiza a través de un proceso químico de varios pasos. La síntesis normalmente implica los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se construye utilizando una serie de reacciones de condensación y ciclización. Los reactivos clave incluyen aminoácidos, grupos protectores y agentes de acoplamiento.

Modificaciones de grupos funcionales: La estructura central se somete a varias modificaciones para introducir grupos funcionales que mejoran su afinidad de unión y selectividad para el receptor ETB. Los reactivos comunes incluyen agentes acilantes, agentes reductores y agentes oxidantes.

Purificación: El producto final se purifica utilizando técnicas como la recristalización, la cromatografía y la destilación para lograr una alta pureza.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia, el rendimiento y la rentabilidad. Las consideraciones clave incluyen la elección de solventes, las condiciones de reacción y los métodos de purificación para garantizar la escalabilidad y el cumplimiento de las normas reglamentarias.

Análisis De Reacciones Químicas

Tipos de reacciones

BQ-788 sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Las reacciones de reducción pueden convertir this compound en sus aminas y alcoholes correspondientes. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales. Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas y tioles.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico y otros peróxidos.

Reducción: Hidruro de litio y aluminio, hidruro de sodio y boro e hidrogenación catalítica.

Sustitución: Haluros de alquilo, aminas, tioles y otros nucleófilos.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas y alcoholes.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

BQ-788 tiene una amplia gama de aplicaciones de investigación científica:

Investigación cardiovascular: This compound se utiliza para estudiar el papel de la endotelina en las enfermedades cardiovasculares, incluida la hipertensión, la insuficiencia cardíaca y la aterosclerosis.

Investigación del cáncer: This compound ayuda a comprender el papel de la endotelina en el crecimiento tumoral, la angiogénesis y la metástasis.

Neurociencia: This compound se utiliza para investigar el papel de la endotelina en las enfermedades neurodegenerativas y las lesiones cerebrales.

Farmacología: This compound se utiliza para desarrollar y probar nuevos fármacos que se dirigen a la vía de la endotelina.

Mecanismo De Acción

BQ-788 ejerce sus efectos al unirse selectivamente al receptor de endotelina B (receptor ETB), bloqueando así la unión de la endotelina-1 (ET-1) y otras endotelinas. Esta inhibición previene las vías de señalización descendentes que conducen a la vasoconstricción, la proliferación celular y otros efectos fisiológicos. Los principales objetivos moleculares incluyen el receptor ETB y las vías asociadas del receptor acoplado a proteína G .

Comparación Con Compuestos Similares

Compuestos similares

BQ-123: Otro antagonista del receptor de endotelina, pero se dirige selectivamente al receptor de endotelina A (receptor ETA).

Bosentán: Un antagonista dual del receptor de endotelina que bloquea tanto los receptores ETA como ETB.

Ambrisentan: Se dirige selectivamente al receptor ETA y se utiliza en el tratamiento de la hipertensión arterial pulmonar.

Unicidad de BQ-788

This compound es único en su alta selectividad y potencia para el receptor ETB. A diferencia de otros antagonistas del receptor de endotelina, this compound no afecta significativamente al receptor ETA, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos del receptor ETB en varios procesos fisiológicos y patológicos .

Propiedades

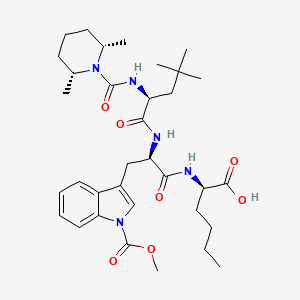

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHKJMGDSJDRG-DJYQTOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173326-37-9 | |

| Record name | BQ-788 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-788 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BQ-788?

A1: this compound is a selective antagonist of the endothelin ET(B) receptor. [, , ]

Q2: How does this compound interact with the ET(B) receptor?

A2: this compound binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]

Q3: What are the downstream effects of this compound binding to the ET(B) receptor?

A3: By blocking ET(B) receptors, this compound inhibits the biological effects mediated by these receptors. These effects can include:

- Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. This compound can block this effect, leading to vasoconstriction. [, , , , , ]

- Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with this compound can lead to increased plasma ET-1 levels. [, , ]

- Modulation of pulmonary vascular tone and structure: this compound has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]

- Effects on neurotransmission and smooth muscle contraction: this compound can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]

Q6: How does the structure of this compound contribute to its selectivity for ET(B) receptors?

A6: The research papers highlight that this compound was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.

Q7: How is this compound administered in the research studies?

A7: this compound is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]

Q8: Does this compound effectively block ET(B) receptors in vivo?

A8: Yes, research confirms that this compound effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:

- Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]

- Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]

- Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []

Q9: What are the main findings from in vitro studies using this compound?

A9: In vitro studies demonstrate that this compound:

- Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]

- Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []

- Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]

Q10: What are the key findings from in vivo studies using this compound?

A10: In vivo studies show that this compound:

- Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]

- Increases blood pressure in spontaneously hypertensive rats (SHR). []

- Affects renal blood flow and vascular resistance in various animal models. [, , , ]

- Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.